- Preparation of pyrrolopyrimidine and pyrazolopyrimidine compound as TYK2 inhibitor and its application in inflammatory and autoimmune disease treatment, China, , ,
Cas no 944903-06-4 (3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine)
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/944903-06-4x500.png)
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
- 3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine
- 6195AC
- FCH1400982
- AB59137
- AX8163654
- 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (ACI)
- J-512064
- DS-11467
- SY014870
- C77260
- AKOS015836080
- DTXSID60681031
- SCHEMBL23199623
- MFCD10697158
- 944903-06-4
-
- MDL: MFCD10697158
- Inchi: 1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11)
- InChI Key: HITNWCAUPNRMES-UHFFFAOYSA-N
- SMILES: ClC1N=C2C(C(=NN2)Br)=CN=1
Computed Properties
- Exact Mass: 231.91500
- Monoisotopic Mass: 231.91514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5
- XLogP3: 2.2
Experimental Properties
- PSA: 54.46000
- LogP: 1.76880
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Security Information
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123968-5G |
3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 97% | 5g |
¥ 4,851.00 | 2023-04-12 | |
eNovation Chemicals LLC | D683887-10G |
3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 97% | 10g |
$595 | 2024-05-23 | |
abcr | AB514600-1g |
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, 95%; . |
944903-06-4 | 95% | 1g |
€226.20 | 2025-02-19 | |
TRC | B682190-10mg |
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 10mg |
$ 104.00 | 2023-09-08 | ||
TRC | B682190-250mg |
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 250mg |
$ 1522.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO358-200mg |
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 95+% | 200mg |
1080.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | D683887-25G |
3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 97% | 25g |
$1315 | 2024-05-23 | |
TRC | B682190-25mg |
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 25mg |
$ 196.00 | 2023-09-08 | ||
Ambeed | A124641-100mg |
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 95% | 100mg |
$34.0 | 2025-02-21 | |
eNovation Chemicals LLC | D683887-100mg |
3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
944903-06-4 | 97% | 100mg |
$130 | 2022-10-25 |
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Production Method
Production Method 1
Production Method 2
- Preparation of pyrazolopyrimidinylamino-cycloalkyl compounds as GCN2 kinase inhibitors, World Intellectual Property Organization, , ,
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Raw materials
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Preparation Products
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 944903-06-4): A Versatile Building Block in Medicinal Chemistry and Drug Discovery
The compound 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 944903-06-4) is a highly valuable heterocyclic scaffold in modern pharmaceutical research. As a pyrazolopyrimidine derivative, it serves as a critical intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology, inflammation, and metabolic disorders. Its unique bromine and chlorine substitutions at the 3- and 6-positions, respectively, enable selective functionalization, making it a sought-after reagent in parallel synthesis and combinatorial chemistry.
Recent trends in drug discovery highlight the growing demand for small-molecule kinase inhibitors, where pyrazolo[3,4-d]pyrimidine cores play a pivotal role. The 3-Bromo-6-chloro variant offers distinct advantages in structure-activity relationship (SAR) studies due to its halogen atoms' ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This aligns with the pharmaceutical industry's focus on fragment-based drug design and click chemistry, as evidenced by its frequent appearance in patent literature for JAK/STAT and PI3K/mTOR pathway modulators.
From a synthetic chemistry perspective, the compound's stability under ambient conditions and solubility in common organic solvents (DMSO, DMF) make it ideal for high-throughput screening platforms. Researchers frequently search for "pyrazolopyrimidine solubility" or "halogenated heterocycle reactivity," reflecting practical concerns in lead optimization. The 944903-06-4 material has demonstrated particular utility in constructing allosteric protein binders, as its rigid bicyclic system can mimic purine motifs while offering improved metabolic stability—a key consideration in oral bioavailability enhancement strategies.
Environmental and regulatory factors have also influenced its applications. Unlike traditional heavy metal catalysts, 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine enables greener synthetic routes through atom-economical transformations. This resonates with the pharmaceutical sector's shift toward sustainable chemistry, addressing common search queries like "eco-friendly heterocycle synthesis." Analytical characterization (HPLC purity >98%, consistent 1H/13C NMR spectra) further ensures reproducibility, a critical factor in preclinical development workflows.
Emerging applications extend beyond traditional drug discovery. Materials science researchers have explored its potential in organic electronics, where the pyrazolo[3,4-d]pyrimidine core contributes to electron-deficient π-systems for n-type semiconductors. This multidisciplinary relevance—from biopharmaceuticals to optoelectronic materials—positions CAS 944903-06-4 as a compound of enduring scientific interest, with ongoing studies investigating its role in PROTAC degraders and covalent inhibitor design paradigms.
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